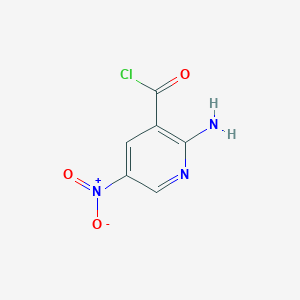![molecular formula C14H11ClFN B14209213 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride CAS No. 823198-87-4](/img/structure/B14209213.png)
2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride is a chemical compound known for its unique structure and properties. It features a pyridine ring substituted with a fluorophenyl ethynyl group and a methyl group, making it a valuable compound in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine typically involves the Sonogashira coupling reaction. This reaction is carried out between 3-fluorophenylacetylene and 6-methyl-2-iodopyridine in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the pyridine ring or the ethynyl group, resulting in various reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyridine or ethynyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
作用机制
The mechanism of action of 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
- 2-[2-(4-Fluorophenyl)ethynyl]-6-methylpyridine
- 2-[2-(3-Chlorophenyl)ethynyl]-6-methylpyridine
- 2-[2-(3-Fluorophenyl)ethynyl]-5-methylpyridine
Comparison:
- Uniqueness: The presence of the 3-fluorophenyl group in 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs.
- Applications: While similar compounds may share some applications, the specific substitution pattern in this compound often results in distinct biological and chemical properties, making it more suitable for certain applications .
属性
CAS 编号 |
823198-87-4 |
|---|---|
分子式 |
C14H11ClFN |
分子量 |
247.69 g/mol |
IUPAC 名称 |
2-[2-(3-fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C14H10FN.ClH/c1-11-4-2-7-14(16-11)9-8-12-5-3-6-13(15)10-12;/h2-7,10H,1H3;1H |
InChI 键 |
IDPCGALPMUVTCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


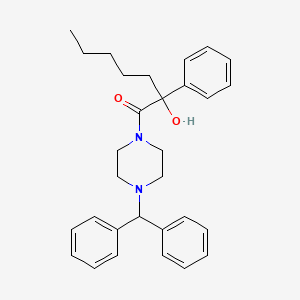
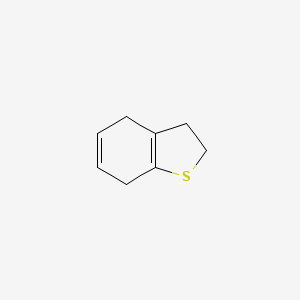

![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
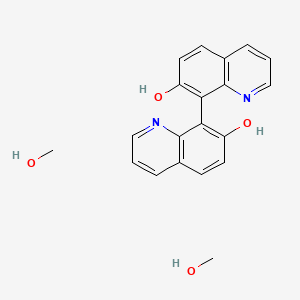
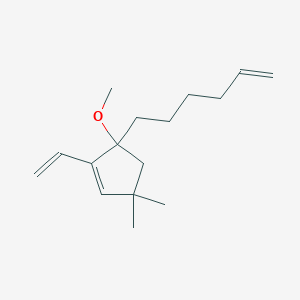
![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)
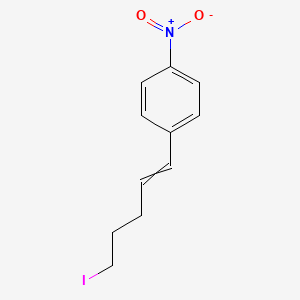
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
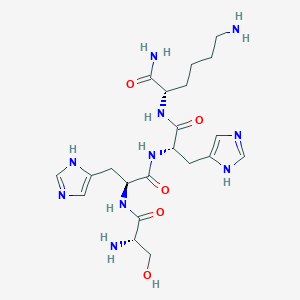

![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)

